molecular formula C16H14F3NO2 B2815697 2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 386761-95-1

2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol

Cat. No.: B2815697
CAS No.: 386761-95-1
M. Wt: 309.288
InChI Key: YCDRJSZKJCYFOR-KEBDBYFISA-N
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Description

2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxyphenol with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form the Schiff base, followed by reduction to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Amines and other reduced forms.

  • Substitution: : Halogenated derivatives and alkylated products.

Scientific Research Applications

2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol is unique due to its specific structural features. Similar compounds include:

  • 2-ethoxyphenol: : Lacks the trifluoromethyl group and imino group.

  • 3-(trifluoromethyl)benzaldehyde: : Does not contain the ethoxy or phenol groups.

  • Schiff bases: : General class of compounds with imine groups, but with different substituents.

Properties

IUPAC Name

2-ethoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-2-22-14-8-3-5-11(15(14)21)10-20-13-7-4-6-12(9-13)16(17,18)19/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDRJSZKJCYFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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